5-Nitro-2-(phenylsulfonyl)pyridine
Overview
Description
5-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It has an average mass of 264.257 Da and a monoisotopic mass of 264.020477 Da .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Nitro-2-(phenylsulfonyl)pyridine, involves various methodologies . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the synthesis of 2-chloro-5-nitropyridine, which includes synthesizing 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
5-Nitro-2-(phenylsulfonyl)pyridine has a molecular weight of 264.26 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Organocatalysis in Asymmetric Michael Addition
5-Nitro-2-(phenylsulfonyl)pyridine derivatives have been used as efficient organocatalysts. For instance, (2 S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, showed high efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, producing various γ-nitro carbonyl compounds with excellent yield and stereoselectivity (Singh et al., 2013).
Excited State Studies
The excited states of certain hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers, have been investigated. These studies involve measuring electronic absorption and emission spectra, discussing them in the context of DFT quantum chemical calculations (Michalski et al., 2016).
Radiochemical Applications
In the search for a serotonin 5-HT(7) radiotracer for positron emission tomography, derivatives of 5-nitro-2-(phenylsulfonyl)pyridine were developed and examined. Preliminary biological experiments involved autoradiographies to study receptor delineation (Andriès et al., 2010).
Magnetic Properties in Biradicals
The ground-state spin multiplicity of certain pyridine-substituted biradicals, related to 5-nitro-2-(phenylsulfonyl)pyridine, was studied to understand their magnetic properties. These biradicals served as building blocks for molecule-based magnets based on intermolecular noncovalent bonding architecture (Hayakawa et al., 2006).
Safety And Hazards
Future Directions
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine compounds, such as 5-Nitro-2-(phenylsulfonyl)pyridine, could potentially play a role in this research due to their diverse biological activities .
properties
IUPAC Name |
2-(benzenesulfonyl)-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZNXXUBXUVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363122 | |
Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(phenylsulfonyl)pyridine | |
CAS RN |
69770-61-2 | |
Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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